molecular formula C12H14N2O5 B8670011 5-nitro-2-(oxan-4-ylamino)benzoic acid

5-nitro-2-(oxan-4-ylamino)benzoic acid

Cat. No.: B8670011
M. Wt: 266.25 g/mol
InChI Key: YUOAVOBOJGSMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(oxan-4-ylamino)benzoic acid is an organic compound that features a nitro group, a benzoic acid moiety, and a tetrahydro-2H-pyran-4-ylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(oxan-4-ylamino)benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitrobenzoic acid is then subjected to amination with tetrahydro-2H-pyran-4-amine. This reaction is typically carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(oxan-4-ylamino)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and suitable solvents such as ethanol.

    Substitution: Nucleophiles such as amines or thiols, and appropriate solvents.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.

Major Products

    Reduction: 5-amino-2-(tetrahydro-2H-pyran-4-ylamino)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

5-nitro-2-(oxan-4-ylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tetrahydro-2H-pyran-4-ylamino moiety may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
  • 4-aminotetrahydropyran
  • 5-nitro-2-(oxan-4-ylamino)benzoic acid derivatives

Uniqueness

This compound is unique due to the presence of both a nitro group and a tetrahydro-2H-pyran-4-ylamino substituent on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

5-nitro-2-(oxan-4-ylamino)benzoic acid

InChI

InChI=1S/C12H14N2O5/c15-12(16)10-7-9(14(17)18)1-2-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16)

InChI Key

YUOAVOBOJGSMIO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.1 g of 2-fluoro-5-nitrobenzoic acid and 6.21 g of tetrahydro-2H-pyran-4-amine in 5 ml of DMF is irradiated in a microwave field for 15 minutes at 100° C. The mixture is irradiated a second time for 15 minutes at 100° C. The same reaction is repeated on identical amounts of reagents. All the reaction mixtures are pooled and the solvent is evaporated off under reduced pressure. The residue is recrystallized from EtOAc to give 6 g of expected product.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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